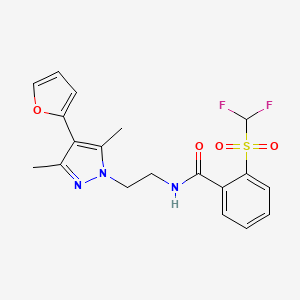
3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” is a chemical compound with the molecular formula C12H7ClF5NO and a molecular weight of 311.64 . It is related to the compound “(2,3,4,5,6-pentafluorophenoxy)acetic acid” which has a linear formula of C8H3F5O3 .
Molecular Structure Analysis
The molecular structure of “3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” consists of a benzene ring (aniline) attached to a pentafluorophenoxy group, with a hydrochloride group attached to the nitrogen atom of the aniline . The presence of the pentafluorophenoxy group suggests that this compound may exhibit unique properties due to the high electronegativity of fluorine atoms.Wissenschaftliche Forschungsanwendungen
Catalytic Bond-Forming Reactions
Researchers have explored the role of pentafluorophenyl derivatives in catalytic bond-forming reactions, highlighting their utility in single-electron transfer (SET) processes. These processes involve electron donor-acceptor (EDA) complexes and are pivotal in generating α-aminoalkyl radicals for additions to electron-deficient olefins. Such mechanisms underscore the potential of pentafluorophenyl-based compounds in redox catalysis, contributing to advancements in organic synthesis and materials science (Aramaki et al., 2020).
Synthesis and Characterization of Pentazole Anion
The synthesis of pentazole anions from derivatives like 3,5-dimethyl-4-hydroxy aniline hydrochloride demonstrates the compound's role in creating novel nitrogen-rich materials. Such materials are of interest for their potential applications in energetic materials and the study of aromaticity in pentazole anions, indicating the versatility of pentafluorophenyl derivatives in synthesizing complex organic compounds with unique properties (Xu Bing-tao et al., 2017).
Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane and its derivatives have found extensive use as catalysts or stoichiometric reagents in various reactions, including hydrometallation, alkylation, and catalyzed aldol-type reactions. The unique electron-deficient nature of these compounds makes them highly effective in stabilizing less favored tautomeric forms and inducing unusual reactions, thereby expanding the toolkit available for organic synthesis and the development of novel reaction mechanisms (Erker, 2005).
Electrochemical Applications
The exploration of highly fluorinated materials for applications such as electrolyte additives in lithium-ion batteries showcases the significance of pentafluorophenyl derivatives in enhancing battery safety and performance. These compounds function as both redox shuttles for overcharge protection and anion receptors, illustrating their potential in addressing key challenges in energy storage technologies (Chen & Amine, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJKIZBCJNWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




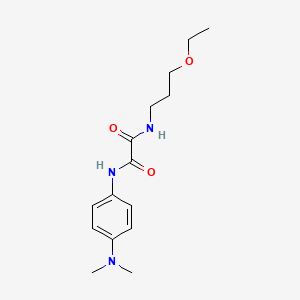
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)



![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
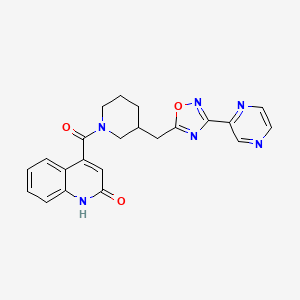
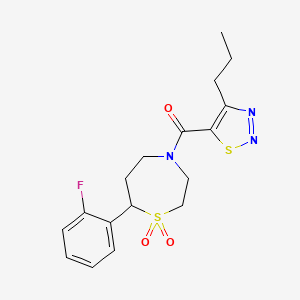
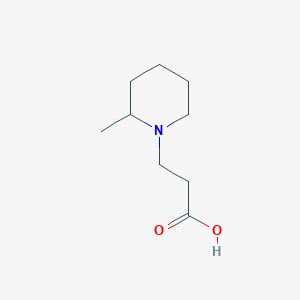
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
